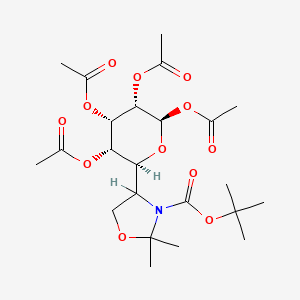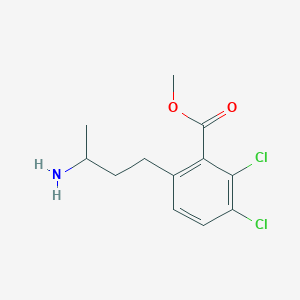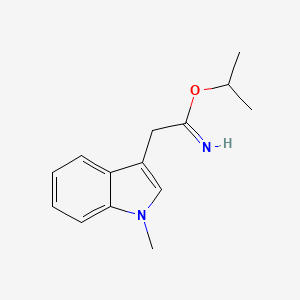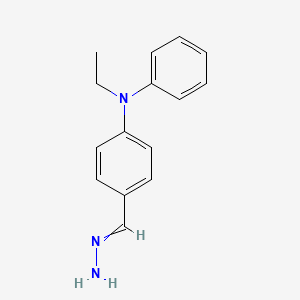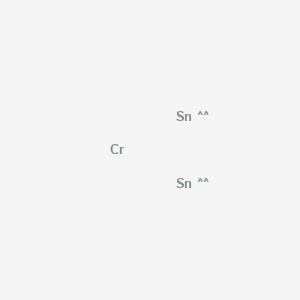
1,2-Di-tert-butyl-1,1,2,2-tetraphenyldisilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Di-tert-butyl-1,1,2,2-tetraphenyldisilane is an organosilicon compound characterized by the presence of two silicon atoms bonded to tert-butyl and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Di-tert-butyl-1,1,2,2-tetraphenyldisilane can be synthesized through the reaction of tert-butylchlorosilane with phenylmagnesium bromide in the presence of a catalyst. The reaction typically occurs under an inert atmosphere to prevent oxidation and involves the following steps:
- Preparation of tert-butylchlorosilane.
- Reaction with phenylmagnesium bromide to form the desired disilane compound.
- Purification of the product through distillation or recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Di-tert-butyl-1,1,2,2-tetraphenyldisilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The phenyl or tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various silanes with modified substituents.
Substitution: Compounds with new functional groups replacing the original phenyl or tert-butyl groups.
Aplicaciones Científicas De Investigación
1,2-Di-tert-butyl-1,1,2,2-tetraphenyldisilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic reactions.
Materials Science: Employed in the development of silicon-based materials with unique properties, such as high thermal stability and resistance to oxidation.
Biology and Medicine: Investigated for potential use in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism by which 1,2-Di-tert-butyl-1,1,2,2-tetraphenyldisilane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s bulky tert-butyl and phenyl groups influence its reactivity and interactions with other molecules, leading to specific pathways and outcomes in chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Di-tert-butylbenzene: Similar in structure but lacks silicon atoms.
1,4-Di-tert-butylbenzene: Another related compound with different substitution patterns.
Di-tert-butyl dicarbonate: Contains tert-butyl groups but serves a different function as a protecting group in organic synthesis.
Uniqueness
1,2-Di-tert-butyl-1,1,2,2-tetraphenyldisilane is unique due to the presence of silicon atoms, which impart distinct chemical properties and reactivity compared to purely carbon-based compounds. Its combination of tert-butyl and phenyl groups also contributes to its stability and versatility in various applications.
Propiedades
Número CAS |
122131-73-1 |
|---|---|
Fórmula molecular |
C32H38Si2 |
Peso molecular |
478.8 g/mol |
Nombre IUPAC |
tert-butyl-[tert-butyl(diphenyl)silyl]-diphenylsilane |
InChI |
InChI=1S/C32H38Si2/c1-31(2,3)33(27-19-11-7-12-20-27,28-21-13-8-14-22-28)34(32(4,5)6,29-23-15-9-16-24-29)30-25-17-10-18-26-30/h7-26H,1-6H3 |
Clave InChI |
MYGACGYHGHVXFO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


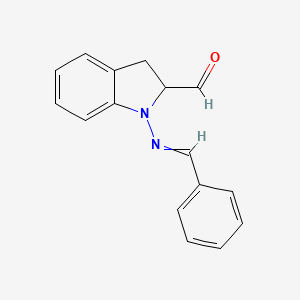
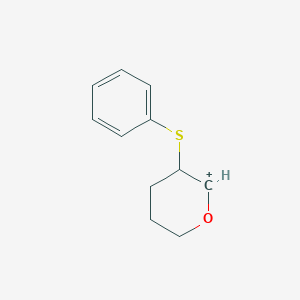
![Diethyl [(1-hydroxycyclopentyl)(phenyl)methyl]phosphonate](/img/structure/B14279413.png)
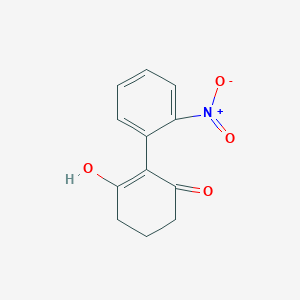

![5-{[tert-Butyl(dimethyl)silyl]oxy}-6-chloro-6,6-difluorohexanal](/img/structure/B14279428.png)
![2,8-Dimethyl-1-oxa-3,8-diazaspiro[4.5]dec-2-ene](/img/structure/B14279430.png)
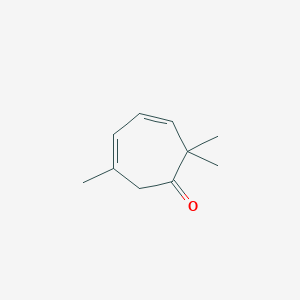
![1-{2-Phenyl-2-[(trimethylsilyl)oxy]ethyl}-1H-1,2,4-triazole](/img/structure/B14279448.png)
